molecular formula C13H14BrF3N2O B6356562 (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1502628-61-6

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6356562
CAS No.: 1502628-61-6
M. Wt: 351.16 g/mol
InChI Key: LUHMHVJQBGQFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone (CAS 1502628-61-6) is a high-value chemical building block in pharmaceutical research and development. This compound features a benzophenone core structure substituted with an electron-withdrawing bromo-trifluoromethyl group and a 4-methylpiperazine moiety, contributing to its unique physicochemical properties and making it a versatile scaffold for constructing more complex molecules . This compound is of significant interest in medicinal chemistry, particularly in the exploration of novel central nervous system (CNS) therapeutics. Structurally, it belongs to a class of aryl piperazinyl methanones that have been investigated as potential modulators of voltage-gated sodium channels (NaV) . Research into NaV modulators is a critical area for developing new treatments for a range of neurological disorders and conditions, including neuropathic pain, epilepsy, and migraine . The presence of the piperazine ring, a common feature in many FDA-approved drugs, is often leveraged to fine-tune properties like solubility and bioavailability, as well as to serve as a key pharmacophore for target engagement . With a molecular formula of C13H14BrF3N2O and a molecular weight of 351.17 g/mol, this compound is supplied with a purity of ≥95% . It is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers can access associated analytical data, including Safety Data Sheets (SDS), for safe handling and experimental planning.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-8-9(13(15,16)17)2-3-11(10)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHMHVJQBGQFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-5-(trifluoromethyl)benzoyl Chloride

The acyl chloride intermediate is critical for ketone formation. A validated approach involves:

  • Oxidation of 2-Bromo-5-(trifluoromethyl)toluene :

    • Substrate: 2-Bromo-5-(trifluoromethyl)toluene (derived via bromination of 3-trifluoromethyltoluene).

    • Conditions: KMnO₄ in acidic medium (H₂SO₄/H₂O, 80°C, 12 h).

    • Product: 2-Bromo-5-(trifluoromethyl)benzoic acid (yield: 70–85%).

  • Acyl Chloride Formation :

    • Reagent: Thionyl chloride (SOCl₂) with catalytic DMF.

    • Conditions: Reflux in anhydrous dichloromethane (DCM) for 4 h.

    • Product: 2-Bromo-5-(trifluoromethyl)benzoyl chloride (yield: 90–95%).

Coupling with 4-Methylpiperazine

The acyl chloride reacts with 4-methylpiperazine under mild conditions:

  • Solvent : Anhydrous tetrahydrofuran (THF) or DCM.

  • Base : Triethylamine (TEA) to neutralize HCl.

  • Stoichiometry : 1:1 molar ratio, 0°C to room temperature (RT), 6–8 h.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and silica gel chromatography.

  • Yield : 75–82%.

Alternative Method: Grignard Reagent-Mediated Synthesis

Preparation of 4-Methylpiperazine Magnesium Bromide

While unconventional, generating a Grignard reagent from 4-methylpiperazine is theoretically feasible:

  • Substrate : 4-Methylpiperazine hydrobromide.

  • Conditions : Mg turnings in dry THF under N₂, 60°C, 2 h.

  • Challenge : Low nucleophilicity due to steric hindrance from the methyl group.

Reaction with 2-Bromo-5-(trifluoromethyl)benzonitrile

  • Electrophile : 2-Bromo-5-(trifluoromethyl)benzonitrile (precursor from Sandmeyer reaction).

  • Conditions : −78°C, slow addition to Grignard reagent, gradual warming to RT.

  • Product : Imine intermediate hydrolyzed to ketone using HCl/EtOH.

  • Yield : <30% (inefficient due to side reactions).

Catalytic Cross-Coupling Approaches

Buchwald-Hartwig Amination

Aryl halides and amines can couple under palladium catalysis:

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Base : Cs₂CO₃.

  • Substrates : 2-Bromo-5-(trifluoromethyl)benzophenone and 4-methylpiperazine.

  • Solvent : Toluene, 110°C, 24 h.

  • Yield : 50–60% (limited by ketone stability under harsh conditions).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Nucleophilic Acyl SubstitutionHigh yield, mild conditionsRequires acyl chloride synthesis75–82%Industrial
Grignard-MediatedAvoids acyl chlorideLow yield, complex setup<30%Lab-scale
Buchwald-HartwigDirect C–N bond formationHigh temperature, catalyst cost50–60%Pilot-scale

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. DCM : THF improves 4-methylpiperazine solubility but may require lower temperatures (−20°C) to suppress side reactions.

  • Microwave Assistance : Reducing reaction time from 8 h to 30 min at 80°C (yield increase to 85%).

Purification Techniques

  • Chromatography : Silica gel with EtOAc/hexane (3:7) resolves unreacted piperazine.

  • Recrystallization : n-Heptane/ethyl acetate mixture yields 99% pure product.

Industrial-Scale Considerations

  • Cost Analysis : Acyl chloride route is cost-effective at scale (raw material cost: $1,257/25g).

  • Safety : SOCl₂ handling requires closed systems and strict moisture control.

  • Environmental Impact : Recycling THF and neutralizing acidic byproducts are mandatory for green chemistry compliance .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.

Biological Activity

(2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, with the CAS number 1502628-61-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C13H14BrF3N2O. Its structure features a brominated phenyl ring and a piperazine moiety, which are known to influence its pharmacological properties.

PropertyValue
Molecular FormulaC13H14BrF3N2O
Molecular Weight357.17 g/mol
CAS Number1502628-61-6
Purity≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a covalent inhibitor, similar to other electrophilic compounds that target cysteine residues in proteins. This interaction can lead to altered protein function and subsequent cellular effects.

Anticancer Activity

Recent research has investigated the compound's cytotoxic effects on human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated that the compound exhibits significant anticancer activity, with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Reference
A5495.4
HeLa6.2

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Mechanistic Insights

The mechanism underlying the cytotoxicity of this compound appears to involve the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). Additionally, it has been reported that the compound may inhibit key survival pathways in cancer cells, leading to enhanced cell death.

Case Studies

A notable study highlighted the use of this compound in combination therapies for enhanced efficacy against resistant cancer cell lines. The combination with established chemotherapeutics showed synergistic effects, suggesting potential applications in overcoming drug resistance.

Example Case Study

In a recent experiment, this compound was combined with doxorubicin in HeLa cells. The results demonstrated a significant reduction in cell viability compared to either agent alone, indicating a synergistic effect that warrants further investigation.

Toxicological Profile

While the anticancer properties are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicological assessments have indicated moderate toxicity at higher concentrations, necessitating careful dose optimization in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

(2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone (CAS: 1290136-86-5)
  • Molecular Formula : C₉H₁₀BrFN₂OS
  • Molecular Weight : 315.16 g/mol
  • Key Features : Replaces the benzene ring with a thiazole heterocycle and substitutes methylpiperazine with fluoropiperidine.
  • Fluoropiperidine may reduce basicity compared to methylpiperazine, affecting solubility and membrane permeability .
Isoxazolidin Derivatives (Compounds 180 and 181)
  • Molecular Formula: C₂₃H₁₇BrF₃NO₂
  • Molecular Weight : 476.29 g/mol
  • Key Features : Isoxazolidin core with bromo, -CF₃, and phenyl substituents.
  • Higher molecular weight (~476 vs. 351 g/mol) may limit bioavailability in drug development .

Substituent Variations on Piperazine/Benzene Cores

(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS: 314053-93-5)
  • Molecular Formula : C₁₇H₁₅BrFN₂O
  • Molecular Weight : 377.22 g/mol
  • Key Features : Retains the bromophenyl group but replaces methylpiperazine with a 4-fluorophenylpiperazine.
  • Bulkier substituents on piperazine may sterically hinder target binding compared to the methyl group in the target compound .
2-Bromo-5-(trifluoromethyl)phenylmethanone (Compound 35)
  • Molecular Formula: Not explicitly provided (synthesis described in ).
  • Key Features: Incorporates a tert-butoxy carbonyl and methoxyphenyl group on the amino moiety.
  • Implications :
    • The tert-butoxy group enhances steric protection, possibly improving metabolic stability.
    • Methoxyphenyl may introduce π-π stacking interactions in biological targets .

Q & A

Q. What are the established synthesis routes for (2-Bromo-5-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone?

The synthesis typically involves:

  • Step 1: Preparation of the bromo-trifluoromethylphenyl fragment via Friedel-Crafts acylation or halogenation of pre-functionalized aryl precursors .
  • Step 2: Coupling the aryl fragment with 4-methylpiperazine using reagents like carbodiimides (e.g., DCC) in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere .
  • Step 3: Purification via column chromatography or recrystallization to isolate the final product . Key challenges include controlling steric hindrance from the trifluoromethyl group and ensuring regioselectivity during coupling .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the integration of the bromophenyl, trifluoromethyl, and piperazine moieties. ¹⁹F NMR can resolve trifluoromethyl environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula and isotopic patterns (e.g., bromine’s M+2 peak) .
  • X-ray Crystallography: For unambiguous structural confirmation; SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency between hydrophobic aryl and piperazine fragments .
  • Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve solubility, while additives like potassium carbonate mitigate acid byproducts .
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions during acylation steps .
  • Real-Time Monitoring: TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Impurity Analysis: Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or diastereomers) .
  • Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility in the piperazine ring causing splitting .
  • Computational Validation: Density functional theory (DFT) simulations (e.g., using B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data .

Q. What methodologies are recommended for studying this compound’s biological interactions?

  • Target Engagement Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to receptors (e.g., serotonin 5-HT₆) .
  • Cellular Efficacy: Dose-response assays (e.g., IC₅₀ determination) in cancer cell lines, referencing fragment-based drug design principles used in Hsp90 inhibitor studies .
  • Metabolic Stability: Microsomal incubation assays (e.g., human liver microsomes) to assess pharmacokinetic liabilities .

Q. How can computational modeling predict electronic properties relevant to reactivity?

  • Electron Density Analysis: Apply the Colle-Salvetti correlation-energy formula to model charge distribution and identify electrophilic/nucleophilic sites .
  • Reactivity Descriptors: Calculate Fukui indices via DFT to predict sites prone to nucleophilic attack (e.g., the ketone group) .
  • Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions during hydrolysis or redox reactions .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

  • Crystal Growth: Slow evaporation from ethanol/water mixtures improves crystal quality; lattice defects due to bromine’s size require careful annealing .
  • Data Refinement: SHELXL’s TWIN and BASF commands handle twinning or disorder in the piperazine ring .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .

Methodological Tables

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystDCC with DMAPEnhances acylation efficiency
SolventAnhydrous CH₂Cl₂Reduces hydrolysis byproducts
Temperature0–5°C (coupling step)Minimizes thermal degradation

Q. Table 2. Computational Tools for Property Prediction

PropertyMethod/SoftwareApplication ExampleReference
NMR ShiftsGaussian (B3LYP/6-31G*)Validates experimental peaks
Electron DensityORCA (DFT)Identifies reactive sites
Solvent EffectsCOSMO-RSPredicts solubility trends

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.